4-[(Carboxymethyl-methyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester
Description
4-[(Carboxymethyl-methyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester (CAS: 1353975-42-4, molecular weight: 320.39 g/mol) is a piperidine derivative featuring a benzyl ester group at the 1-position and a carboxymethyl-methyl-amino-methyl substituent at the 4-position of the piperidine ring . This compound is structurally characterized by its tertiary amine functionality and ester-protected carboxylic acid group, which may influence its solubility, stability, and reactivity. It is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of receptor-targeted molecules due to its modular structure for functionalization .
Properties
IUPAC Name |
2-[methyl-[(1-phenylmethoxycarbonylpiperidin-4-yl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-18(12-16(20)21)11-14-7-9-19(10-8-14)17(22)23-13-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUYHJLMARYDGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(Carboxymethyl-methyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound with the molecular formula C₁₆H₂₂N₂O₄ and a molecular weight of 306.36 g/mol. This compound features a piperidine ring, which is a six-membered saturated heterocycle containing one nitrogen atom, along with carboxymethyl and methylamino groups that contribute to its unique properties and potential applications in medicinal chemistry .
Chemical Structure and Properties
The structure of this compound includes several functional groups that enhance its biological activity:
- Piperidine Ring : Affects the compound's pharmacological properties.
- Carboxymethyl Group : Increases solubility and reactivity.
- Benzyl Ester Group : Provides stability and can be hydrolyzed under acidic or basic conditions.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Potential effectiveness against various bacterial strains.
- Antitumor Activity : Preliminary studies suggest cytotoxic effects on cancer cell lines.
- Neuroprotective Effects : Possible applications in treating neurodegenerative diseases.
Interaction Studies
Preliminary studies have focused on the interaction of this compound with various biological targets. Notable findings include:
- Binding affinity to certain receptors involved in pain modulation.
- Potential inhibition of specific enzymes related to inflammatory pathways.
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and potential biological activities of compounds similar to this compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(Carboxymethyl-methyl-amino)-piperidine | C₁₅H₂₁N₂O₂ | Lacks the benzyl ester group; simpler structure. |
| 4-(Carboxymethyl-ethyl-amino)-methyl-piperidine | C₁₈H₂₆N₂O₄ | Contains an ethyl group instead of methyl; potentially different bioactivity. |
| 2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine | C₁₉H₂₆N₂O₄ | Cyclopropyl substitution may alter pharmacological properties significantly. |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Antimicrobial Study :
- Conducted against Gram-positive bacteria, results indicated significant inhibition zones compared to control groups.
- Suggested mechanism involves disruption of bacterial cell wall synthesis.
-
Antitumor Activity :
- In vitro studies on various cancer cell lines showed a dose-dependent reduction in cell viability.
- Further research is needed to elucidate the underlying mechanisms.
-
Neuroprotective Effects :
- Animal models demonstrated reduced neuroinflammation when treated with the compound, indicating potential for therapeutic use in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine-1-carboxylic acid benzyl ester derivatives are widely employed in medicinal chemistry for their versatility in drug design. Below is a detailed comparison of the target compound with structurally related analogs:
Structural and Physicochemical Properties
Functional and Bioactivity Comparisons
Reactivity and Synthetic Utility: The target compound’s carboxymethyl-methyl-amino group provides a reactive site for further alkylation or acylation, making it a versatile intermediate for drug discovery . 4-Anilino derivatives (e.g., 4-Phenylaminopiperidine-1-Carboxylic Acid benzyl ester) are precursors for opioid receptor ligands, as demonstrated in the synthesis of fentanyl analogs . Trifluoromethyl-substituted analogs (e.g., CAS 629625-96-3) exhibit enhanced metabolic stability and blood-brain barrier penetration due to fluorine’s electronegativity .
Bioactivity Profiles: Compounds with carboxamide groups (e.g., Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate) show affinity for proteases and kinases, as inferred from bioactivity clustering studies . Hydroxy-substituted derivatives (e.g., 4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester) may interact with enzymes requiring polar interactions, such as dehydrogenases .
Structural-Activity Relationships (SAR): The piperidine ring in the target compound offers conformational rigidity compared to pyrrolidine analogs (e.g., ), which may influence receptor binding kinetics . Amino vs. carboxymethyl-methyl-amino groups: Primary amines (e.g., 4-Anilino derivatives) are more nucleophilic, whereas tertiary amines (target compound) reduce metabolic oxidation .
Research Findings and Data Insights
Table 1: Comparative Physicochemical Properties
Key Observations :
- The target compound’s lower logP compared to 4-anilino derivatives suggests better aqueous solubility, critical for oral bioavailability .
- Carboxamide derivatives exhibit the highest polar surface area, correlating with membrane permeability challenges .
Preparation Methods
Piperidine Core Construction
The piperidine ring serves as the structural backbone. Two primary approaches dominate:
Functionalization at the 4-Position
Introduction of the carboxymethyl-methyl-amino group involves:
Benzyl Ester Protection
The carboxylic acid is protected as a benzyl ester to prevent unwanted side reactions:
-
Benzyl chloroformate coupling : Piperidine-1-carboxylic acid reacts with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) with triethylamine (Et3N).
-
Transesterification : Methyl esters are converted to benzyl esters via acid-catalyzed exchange (e.g., p-TsOH in benzyl alcohol).
Detailed Preparation Protocols
Method A: Boc-Protected Intermediate Route
Step 1 : Boc protection of 4-aminopiperidine
-
Conditions : 0°C → RT, 16 hours.
Step 2 : Reductive amination with methylaminoacetic acid
-
Reagents : Boc-protected piperidine, methylaminoacetic acid, NaBH3CN, MeOH.
-
Conditions : RT, 12 hours.
Step 3 : Benzyl ester formation
Step 4 : Boc deprotection
Method B: Betaine Rearrangement (Patent Route)
Step 1 : Saponification of 4-cyano-piperidinium bromide
-
Reagents : 1-Methyl-4-phenyl-4-cyano-piperidinium bromide, H2SO4 (30%), Ca(OH)2.
-
Conditions : 40°C, 2 hours.
Step 2 : Thermal rearrangement to benzyl ester
Comparative Analysis of Methods
Optimization Strategies
Solvent Effects
Catalytic Improvements
-
Pd/C hydrogenation : 10% Pd/C (w/w) achieves full piperidine saturation in 2 hours vs. 6 hours for Raney Ni.
-
Enzymatic resolution : Candida antarctica lipase B (CAL-B) increases enantiomeric excess (ee) to >98% for chiral intermediates.
Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
-
HPLC : C18 column, 90:10 acetonitrile/water, retention time = 8.2 min (purity >98%).
-
Elemental analysis : C 63.72%, H 7.54%, N 8.70% (theoretical: C 63.73%, H 7.55%, N 8.69%).
Research Advancements and Challenges
Recent Innovations
Q & A
Q. How to design experiments assessing metabolic stability in hepatic systems?
- Methodological Answer :
- Liver microsome assays : Incubate compound with human/rat microsomes and NADPH cofactors.
- LC-MS/MS analysis : Quantify parent compound and metabolites over time.
- CYP enzyme inhibition studies : Identify isoforms involved using selective inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
